molecular formula C12H9ClINO2 B071872 Ethyl 4-chloro-8-iodoquinoline-3-carboxylate CAS No. 193975-33-6

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

Cat. No. B071872
CAS RN: 193975-33-6
M. Wt: 361.56 g/mol
InChI Key: JVNZFPUXWUBKAW-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is a heterocyclic compound which consists of a quinoline ring system. It is used as a medical intermediate .


Molecular Structure Analysis

The molecular formula of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is C12H9ClINO2. The InChI code is 1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is 361.56 g/mol. It is a solid at room temperature . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Chemical Intermediates

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is used as a chemical intermediate in various reactions . It is a versatile and attractive building block, and its synthetic application in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction has been achieved .

Organic Chemistry Transformations

Halomethyl-functionalized quinolines, like Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, have been widely applied as fundamental building blocks to participate in a wide array of chemical transformations in organic chemistry .

Drug-like Small Molecules Synthesis

Considerable synthetic efforts directed toward the application of this class of compounds have been paid to reveal the synthetic potential of these platforms in accessing important drug-like small molecules .

Luminescent Materials Development

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is used in the development of new quinoline luminescent materials .

Antitrypanosomal Activity

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate has been used as a building block for furnishing new 2-alkylaminomethylquinoline derivatives with potent and more selective antitrypanosomal activity .

Pharmacological Studies

Among haloquinolines, iodoquinolines are well known to be a class of attractive and privileged synthetic targets and are widely used as drug-like chemical probes in pharmacological studies .

Development of Complex Quinoline Derivatives

Iodoquinolines, like Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, are used as versatile intermediates for the development of more complex quinoline derivatives .

Cross-Coupling Reactions

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is used in cross-coupling reactions, a common method for creating carbon-carbon bonds .

Safety And Hazards

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is associated with several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNZFPUXWUBKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472947
Record name ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

CAS RN

193975-33-6
Record name ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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